(6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate is a chemical compound known for its unique bicyclic structure. This compound is characterized by its two fused rings and an acetate functional group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate typically involves the reaction of a suitable bicyclic ketone with acetic anhydride in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
(6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the ketone group to an alcohol.
Substitution: This reaction can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are often used under mild conditions.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or esters.
Reduction: Products typically include alcohols.
Substitution: Products vary depending on the nucleophile used, such as amides or thioesters.
Scientific Research Applications
Chemistry
In chemistry, (6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the specificity and activity of various enzymes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry
In industrial applications, this compound can be used as an intermediate in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl propionate
- (6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl butyrate
Uniqueness
Compared to similar compounds, (6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate stands out due to its specific acetate functional group, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62742-68-1 |
---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl)methyl acetate |
InChI |
InChI=1S/C12H16O3/c1-7(13)15-6-8-4-11(14)10-5-9(8)12(10,2)3/h4,9-10H,5-6H2,1-3H3 |
InChI Key |
BQUYVMLLQVGTIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC(=O)C2CC1C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.